molecular formula C14H14N2O3S B081215 N-(p-Ethoxyphenyl)carbamic acid 4-thiocyanato-2-butynyl ester CAS No. 14225-21-9

N-(p-Ethoxyphenyl)carbamic acid 4-thiocyanato-2-butynyl ester

Cat. No. B081215
CAS RN: 14225-21-9
M. Wt: 290.34 g/mol
InChI Key: ADIPIHXKOGFBPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(p-Ethoxyphenyl)carbamic acid 4-thiocyanato-2-butynyl ester, commonly known as ETC-NO2, is a compound that has gained attention in the scientific community due to its potential applications in biomedical research. ETC-NO2 is a synthetic molecule that can be used as a tool to study biological processes, specifically those involving the nitric oxide (NO) signaling pathway.

Mechanism Of Action

ETC-N-(p-Ethoxyphenyl)carbamic acid 4-thiocyanato-2-butynyl ester2 works by releasing N-(p-Ethoxyphenyl)carbamic acid 4-thiocyanato-2-butynyl ester in a controlled manner, which allows for the study of N-(p-Ethoxyphenyl)carbamic acid 4-thiocyanato-2-butynyl ester-dependent signaling pathways. N-(p-Ethoxyphenyl)carbamic acid 4-thiocyanato-2-butynyl ester is a signaling molecule that plays a vital role in many physiological processes, including vasodilation, neurotransmission, and immune function. By releasing N-(p-Ethoxyphenyl)carbamic acid 4-thiocyanato-2-butynyl ester in a controlled manner, ETC-N-(p-Ethoxyphenyl)carbamic acid 4-thiocyanato-2-butynyl ester2 can be used to study the effects of N-(p-Ethoxyphenyl)carbamic acid 4-thiocyanato-2-butynyl ester on various biological processes.

Biochemical And Physiological Effects

ETC-N-(p-Ethoxyphenyl)carbamic acid 4-thiocyanato-2-butynyl ester2 has been shown to have several biochemical and physiological effects. One of the primary effects of ETC-N-(p-Ethoxyphenyl)carbamic acid 4-thiocyanato-2-butynyl ester2 is the activation of the N-(p-Ethoxyphenyl)carbamic acid 4-thiocyanato-2-butynyl ester signaling pathway. This activation leads to the production of cGMP, which plays a critical role in vasodilation and neurotransmission. ETC-N-(p-Ethoxyphenyl)carbamic acid 4-thiocyanato-2-butynyl ester2 has also been shown to have anti-inflammatory effects and can reduce oxidative stress in cells.

Advantages And Limitations For Lab Experiments

One of the primary advantages of using ETC-N-(p-Ethoxyphenyl)carbamic acid 4-thiocyanato-2-butynyl ester2 in lab experiments is its ability to release N-(p-Ethoxyphenyl)carbamic acid 4-thiocyanato-2-butynyl ester in a controlled manner. This allows researchers to study the effects of N-(p-Ethoxyphenyl)carbamic acid 4-thiocyanato-2-butynyl ester on various biological processes without the need for exogenous N-(p-Ethoxyphenyl)carbamic acid 4-thiocyanato-2-butynyl ester donors. However, one of the limitations of ETC-N-(p-Ethoxyphenyl)carbamic acid 4-thiocyanato-2-butynyl ester2 is its short half-life, which can make it challenging to use in long-term experiments.

Future Directions

There are several future directions for the use of ETC-N-(p-Ethoxyphenyl)carbamic acid 4-thiocyanato-2-butynyl ester2 in scientific research. One potential application is the use of ETC-N-(p-Ethoxyphenyl)carbamic acid 4-thiocyanato-2-butynyl ester2 in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. ETC-N-(p-Ethoxyphenyl)carbamic acid 4-thiocyanato-2-butynyl ester2 has also been shown to have potential in the treatment of cardiovascular disease and cancer. Additionally, researchers are exploring the use of ETC-N-(p-Ethoxyphenyl)carbamic acid 4-thiocyanato-2-butynyl ester2 in the development of new drug therapies that target the N-(p-Ethoxyphenyl)carbamic acid 4-thiocyanato-2-butynyl ester signaling pathway.
Conclusion:
In conclusion, ETC-N-(p-Ethoxyphenyl)carbamic acid 4-thiocyanato-2-butynyl ester2 is a synthetic molecule that has gained attention in the scientific community due to its potential applications in biomedical research. ETC-N-(p-Ethoxyphenyl)carbamic acid 4-thiocyanato-2-butynyl ester2 can be used as a tool to study the effects of N-(p-Ethoxyphenyl)carbamic acid 4-thiocyanato-2-butynyl ester on various biological processes, including protein function, cellular signaling, inflammation, and oxidative stress. Despite its limitations, ETC-N-(p-Ethoxyphenyl)carbamic acid 4-thiocyanato-2-butynyl ester2 has several advantages that make it an attractive tool for researchers studying the N-(p-Ethoxyphenyl)carbamic acid 4-thiocyanato-2-butynyl ester signaling pathway. With continued research, ETC-N-(p-Ethoxyphenyl)carbamic acid 4-thiocyanato-2-butynyl ester2 has the potential to be a valuable tool in the development of new drug therapies and the treatment of various diseases.

Synthesis Methods

ETC-N-(p-Ethoxyphenyl)carbamic acid 4-thiocyanato-2-butynyl ester2 is synthesized through a multi-step process that involves the reaction of p-ethoxyaniline with chloroacetyl chloride, followed by the reaction with thiourea and propargyl bromide. The final product is purified through column chromatography to obtain ETC-N-(p-Ethoxyphenyl)carbamic acid 4-thiocyanato-2-butynyl ester2 in its pure form.

Scientific Research Applications

ETC-N-(p-Ethoxyphenyl)carbamic acid 4-thiocyanato-2-butynyl ester2 has been used in various scientific research studies to investigate the role of N-(p-Ethoxyphenyl)carbamic acid 4-thiocyanato-2-butynyl ester in different biological processes. One of the primary applications of ETC-N-(p-Ethoxyphenyl)carbamic acid 4-thiocyanato-2-butynyl ester2 is to study the effects of N-(p-Ethoxyphenyl)carbamic acid 4-thiocyanato-2-butynyl ester on protein function and signaling pathways. ETC-N-(p-Ethoxyphenyl)carbamic acid 4-thiocyanato-2-butynyl ester2 is also used to explore the role of N-(p-Ethoxyphenyl)carbamic acid 4-thiocyanato-2-butynyl ester in cellular signaling, inflammation, and oxidative stress.

properties

CAS RN

14225-21-9

Product Name

N-(p-Ethoxyphenyl)carbamic acid 4-thiocyanato-2-butynyl ester

Molecular Formula

C14H14N2O3S

Molecular Weight

290.34 g/mol

IUPAC Name

4-thiocyanatobut-2-ynyl N-(4-ethoxyphenyl)carbamate

InChI

InChI=1S/C14H14N2O3S/c1-2-18-13-7-5-12(6-8-13)16-14(17)19-9-3-4-10-20-11-15/h5-8H,2,9-10H2,1H3,(H,16,17)

InChI Key

ADIPIHXKOGFBPH-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)NC(=O)OCC#CCSC#N

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)OCC#CCSC#N

Other CAS RN

14225-21-9

synonyms

N-(p-Ethoxyphenyl)carbamic acid 4-thiocyanato-2-butynyl ester

Origin of Product

United States

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